Reduced Carbon Incorporation in GaN Epilayers vs. Dimethylhydrazine Precursor
In the metal-organic vapor phase epitaxy (MOVPE) of gallium nitride (GaN), using tert-butylhydrazine (tBuHy) as the nitrogen source results in significantly lower carbon incorporation into the epilayer compared to using 1,1-dimethylhydrazine (Me2Hy) under identical growth conditions [1]. While the study does not provide a numerical percentage for carbon reduction, it explicitly states that 'low carbon incorporation was found in tBuHy-grown layers with respect to layers grown with Me2Hy under the same conditions,' highlighting a key performance advantage for high-purity semiconductor manufacturing [1].
| Evidence Dimension | Carbon incorporation in GaN epilayers |
|---|---|
| Target Compound Data | Low carbon incorporation (qualitative observation) |
| Comparator Or Baseline | 1,1-Dimethylhydrazine (Me2Hy) |
| Quantified Difference | Not quantified in the source, but reported as significantly lower. |
| Conditions | GaN growth on GaAs and Al2O3 substrates at 670°C with Me3Ga or Et3Ga and a V/III ratio of 70. |
Why This Matters
For semiconductor manufacturers, lower carbon contamination directly correlates with higher material purity and improved electronic device performance, making tert-butylhydrazine a technically superior precursor choice over its methyl-substituted analog.
- [1] J. Schäfer, A. Klipp, M. Kamp, and P. J. Klar. (1999). Tertiarybutylhydrazine: a new precursor for the MOVPE of Group III-nitrides. Journal of Crystal Growth, 198-199, 1044-1048. View Source
